molecular formula C9H9ClO3 B3038831 2-(2-Chloro-5-methoxyphenyl)acetic acid CAS No. 91367-10-1

2-(2-Chloro-5-methoxyphenyl)acetic acid

Cat. No.: B3038831
CAS No.: 91367-10-1
M. Wt: 200.62 g/mol
InChI Key: NLBOKHCTHYDHRG-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9ClO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the chlorination of 2-methoxyphenylacetic acid followed by a Friedel-Crafts acylation reaction. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the acylation is carried out in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-5-methoxyphenyl)acetic acid is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Biological Activity

2-(2-Chloro-5-methoxyphenyl)acetic acid, a compound with notable structural features, has garnered interest in various fields of biological and medicinal research. This article reviews its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro and a methoxy group on the phenyl ring, influencing its chemical reactivity and biological activity. The molecular formula is C10H11ClO3, and its structure can be represented as follows:

Structure C6H4(Cl)(OCH3)C(COOH)\text{Structure }\text{C}_6\text{H}_4(\text{Cl})(\text{OCH}_3)\text{C}(\text{COOH})

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that its antimicrobial activity may stem from the ability to disrupt bacterial cell membranes or inhibit essential metabolic enzymes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens:

  • Minimum Inhibitory Concentrations (MIC) : The compound exhibited significant antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values ranging from 4 to 512 µg/mL depending on the specific derivative tested .
  • Case Study : In a study involving derivatives of this compound, compounds showed effective inhibition against M. tuberculosis, with specific derivatives demonstrating low cytotoxicity in Vero cells .

Table 1: Antimicrobial Activity Summary

PathogenMIC (µg/mL)Comments
Staphylococcus aureus4Significant inhibition observed
Pseudomonas aeruginosa16Moderate activity
Candida albicans32High fungicidal activity

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory potential. Related studies indicate that structural analogues demonstrate enhanced potency compared to traditional anti-inflammatory drugs like indomethacin. For instance, certain derivatives were found to be significantly more effective in reducing inflammation in preclinical models .

Table 2: Comparative Potency in Anti-inflammatory Activity

CompoundPotency (relative to Indomethacin)Toxicity Level
This compoundComparableReduced acute toxicity
[2-(2,3,5,6-tetrachlorophenoxy)phenyl]acetic acid40x more potentSerious chronic toxicity

Therapeutic Applications

Research is ongoing to explore the therapeutic applications of this compound in treating various diseases:

  • Tuberculosis Treatment : The compound's derivatives are being investigated for their potential as novel anti-tubercular agents due to their selective toxicity against M. tuberculosis while sparing mammalian cells .
  • Parasitic Pest Control : Some studies suggest that this compound could serve as an effective agent against parasitic pests, addressing issues related to resistance seen with conventional pesticides .

Properties

IUPAC Name

2-(2-chloro-5-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBOKHCTHYDHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290803
Record name 2-Chloro-5-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91367-10-1
Record name 2-Chloro-5-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91367-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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